molecular formula C19H17BrN2O3S B2418465 3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1903242-13-6

3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No. B2418465
CAS RN: 1903242-13-6
M. Wt: 433.32
InChI Key: JKASRTDHJZJAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a chemical compound with the molecular formula C19H17BrN2O3S . It is not intended for human or veterinary use and is primarily used for research purposes.


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-((1-(naphthalen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine consists of a pyridine ring attached to a bromine atom and a pyrrolidine ring. The pyrrolidine ring is further attached to a naphthalene ring via a sulfonyl group . The molecular weight of this compound is 433.32.

Scientific Research Applications

Catalytic Activity

  • The compound, due to its pyrrolidine and sulfone moiety, has been utilized as an organocatalyst. It demonstrates high catalytic activity in asymmetric Michael reactions involving cyclohexanone and nitroolefins, producing adducts with high yields and enantioselectivity (Syu, Kao, & Lin, 2010).

Enantioselective Synthesis

  • This compound is significant in the enantioselective synthesis of chiral mono-naphthyl substituted pyridine derivatives. It has been effectively used in asymmetric Suzuki–Miyaura cross-coupling reactions (Pomarański et al., 2016).

Molecular Structure Studies

  • Research into the molecular structure of related compounds, which involves examining conformations such as half-chair and envelope conformations in rings, has been conducted. This research contributes to the understanding of intermolecular interactions like C—H⋯π interactions (Nirmala et al., 2009).

Synthesis and Characterization

  • Studies have detailed the synthesis and characterization of this compound and its derivatives, elucidating aspects like X-ray diffraction data and spectroscopic techniques. Such research aids in understanding the electronic, nonlinear optical, and biological properties of the compound (Ghiasuddin et al., 2018).

Organocatalysis

  • The compound and its derivatives have been studied as organocatalysts for asymmetric Michael addition, which is crucial in organic synthesis (Cui Yan-fang, 2008).

Ligand for Catalysis

  • It has been used in the synthesis of ligands for palladium precatalysts in Suzuki coupling reactions, showing the compound's relevance in facilitating efficient catalysis (Zhou, Kijima, & Izumi, 2009).

properties

IUPAC Name

3-bromo-2-(1-naphthalen-2-ylsulfonylpyrrolidin-3-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O3S/c20-18-6-3-10-21-19(18)25-16-9-11-22(13-16)26(23,24)17-8-7-14-4-1-2-5-15(14)12-17/h1-8,10,12,16H,9,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKASRTDHJZJAGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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